tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate
Description
The compound tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate belongs to the class of carbamate derivatives, which are widely utilized as intermediates in organic synthesis, particularly in peptide and pharmaceutical chemistry. The presence of the propynyl group introduces reactivity for applications such as click chemistry or further functionalization via alkyne-azide cycloadditions.
Key structural features include:
- tert-butyl carbamate: A robust protecting group for amines, stable under basic and mildly acidic conditions.
- Prop-2-yn-1-yl carbamoyl: Enhances electrophilicity and provides a handle for conjugation or cross-coupling reactions.
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-(prop-2-ynylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-5-6-11-8(13)7-12-9(14)15-10(2,3)4/h1H,6-7H2,2-4H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLMGRUYTUJKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with prop-2-yn-1-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethyl acetate or hexane at a temperature range of 0°C to room temperature . The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are carried out in organic solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protective group for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The prop-2-yn-1-yl group plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Carbamate Derivatives
Reactivity and Stability
- Alkyne vs. Allyl Groups : The prop-2-yn-1-yl substituent in the target compound offers distinct reactivity compared to allyl or aromatic substituents. For example, alkyne-containing carbamates are highly reactive in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC), whereas allyl-substituted derivatives (e.g., tert-butyl N,N-diallylcarbamate ) are more suited for radical polymerization or olefin cross-metathesis .
- Hydrogen Bonding : Crystalline tert-butyl carbamates with aromatic or aliphatic substituents (e.g., tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate ) exhibit intramolecular C–H⋯O and N–H⋯N interactions, enhancing thermal stability. In contrast, alkyne-containing derivatives may prioritize solubility in polar aprotic solvents due to reduced hydrogen-bonding networks .
Biological Activity
Tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate is a compound that has gained attention in biochemical research due to its potential applications in enzyme inhibition, protein modification, and drug development. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C10H16N2O
- Molecular Weight : 212.2461 g/mol
- Density : 1.084 ± 0.06 g/cm³
- Boiling Point : 391.1 ± 27.0 °C
The specific biological targets of this compound remain largely unidentified; however, it is known to interact with several biochemical pathways:
- Enzyme Inhibition : The compound has been employed in studies focused on inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and are implicated in various neurodegenerative diseases .
- Protein Modification : It is utilized in research aimed at modifying proteins, potentially affecting their function and stability.
Pharmacokinetics
Pharmacokinetic studies indicate that environmental factors such as temperature and pH can influence the stability and efficacy of the compound. Its predicted pharmacokinetic profile suggests a moderate absorption rate with potential for metabolic conversion into active forms that may enhance its therapeutic effects.
Enzyme Inhibition Studies
Research has demonstrated that derivatives of carbamate compounds exhibit varying degrees of inhibition against AChE and BChE. For instance, certain analogs showed IC50 values ranging from 1.60 to 311.0 µM, indicating their potential as therapeutic agents in treating conditions like Alzheimer's disease . The presence of the carbamoyl moiety in this compound enhances its inhibitory activity compared to simpler carbamate structures.
Drug Development Applications
The compound has been investigated for its role as a prodrug or protective group for active pharmaceutical ingredients (APIs). Its ability to undergo chemical transformations allows for the controlled release of therapeutically active agents, making it a valuable candidate in drug formulation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl carbamate | Simple analog | Limited activity, lacks prop-2-yn-1-yl group |
| Tert-butyl N-methyl-N-(prop-2-yn-1-yl)carbamate | Similar structure | Moderate enzyme inhibition |
| Tert-butyl N,N-bis(prop-2-yn-1-yl)carbamate | Contains two prop groups | Enhanced reactivity and potential biological activity |
The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity compared to its analogs .
Q & A
Basic: What are the key steps for synthesizing tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves coupling tert-butyl carbamate derivatives with propargylamine intermediates. A common approach uses carbodiimide-based coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carbonyl group for nucleophilic attack by the propargylamine. Post-reaction, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Purity validation should employ HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm the absence of unreacted starting materials or side products .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H singlet) and the propargyl moiety (δ ~2.2 ppm for the terminal alkyne proton).
- Mass Spectrometry (HRMS): Exact mass analysis verifies molecular formula consistency.
- Infrared (IR) Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (carbamate C=O) are diagnostic.
- X-ray Crystallography (if crystalline): Resolves bond lengths and angles (e.g., C≡C bond ~1.19 Å) .
Advanced: How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction (e.g., using SHELX programs) provides atomic-level resolution of the molecule. For example:
- Hydrogen Bonding: Intramolecular C–H⋯O and N–H⋯N interactions stabilize the conformation (e.g., C–H⋯O distance ~2.3 Å).
- Intermolecular Interactions: Packing diagrams reveal C–H⋯O networks, critical for understanding crystallinity and solubility.
- Torsion Angles: Confirm spatial arrangement of the propargyl and carbamate groups. Refinement parameters (R-factor <0.05) ensure accuracy .
Advanced: How should researchers address contradictory stability data across safety reports?
Methodological Answer:
Contradictions in stability data (e.g., reactivity with acids vs. bases) require experimental validation:
- pH Stability Assays: Expose the compound to buffered solutions (pH 1–14) and monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA): Assess thermal stability under nitrogen/air atmospheres.
- Cross-Reference SDS Data: Compare with structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate), which show stability in neutral conditions but decompose with strong oxidizers .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Ventilation: Use fume hoods to minimize inhalation risks (despite low acute toxicity).
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage: In airtight containers at room temperature, away from light and moisture .
Advanced: How can researchers evaluate toxicity when ecological/toxicity data are unavailable?
Methodological Answer:
- Read-Across Analysis: Compare with structurally analogous carbamates (e.g., tert-butyl N-(3-chloro-2-methylphenyl)carbamate) known for low bioaccumulation potential.
- In Silico Models: Use QSAR (Quantitative Structure-Activity Relationship) tools like EPI Suite to predict persistence (t₁/₂ >60 days suggests environmental risk).
- Ames Test: Screen for mutagenicity using bacterial reverse mutation assays .
Advanced: What strategies optimize the compound’s reactivity in click chemistry applications?
Methodological Answer:
The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- Catalyst Optimization: Use CuI/THPTA (tris-hydroxypropyltriazolylmethylamine) for faster kinetics.
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Monitoring: Track conversion via TLC or in situ IR. Post-reaction, purify triazole products via flash chromatography .
Basic: How can researchers troubleshoot low yields during synthesis?
Methodological Answer:
- Reagent Stoichiometry: Ensure a 1.2:1 molar ratio of propargylamine to carbamate to drive the reaction.
- Moisture Control: Use anhydrous solvents (e.g., DCM) to prevent hydrolysis of the carbamate.
- Temperature Optimization: Conduct the reaction at 0–5°C to minimize side reactions (e.g., tert-butyl group cleavage).
- Byproduct Identification: LC-MS can detect dimers or oxidized propargyl species .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking Simulations: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- DFT Calculations: Analyze electronic properties (e.g., HOMO/LUMO energies) to predict reactivity.
- MD Simulations: Assess conformational flexibility in aqueous environments (e.g., using GROMACS) .
Advanced: How does crystallographic data inform solubility and formulation strategies?
Methodological Answer:
- Hirshfeld Surface Analysis: Identifies dominant intermolecular interactions (e.g., C–H⋯O) affecting crystal packing and solubility.
- Co-Crystal Screening: Test with pharmaceutically acceptable co-formers (e.g., succinic acid) to enhance bioavailability.
- Solubility Parameters: Calculate Hansen solubility parameters from crystal lattice energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
